![molecular formula C16H16FN3O2 B5378499 N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5378499.png)
N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide, also known as BAY 73-6691, is a novel selective inhibitor of soluble guanylate cyclase (sGC). sGC is an important enzyme that plays a critical role in regulating the cardiovascular system, and BAY 73-6691 has shown potential for the treatment of various cardiovascular diseases.
Scientific Research Applications
N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 has been extensively studied in preclinical and clinical trials for the treatment of various cardiovascular diseases, such as pulmonary hypertension, heart failure, and atherosclerosis. It has shown promising results in improving cardiovascular function, reducing inflammation, and preventing oxidative stress. N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 has also been investigated for its potential use in the treatment of other diseases, such as sickle cell disease and diabetic nephropathy.
Mechanism of Action
N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 works by selectively inhibiting sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and vascular permeability. By inhibiting sGC, N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 increases the levels of cGMP, leading to vasodilation, decreased vascular resistance, and improved cardiovascular function.
Biochemical and Physiological Effects
N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 has been shown to have several biochemical and physiological effects, including:
- Increased levels of cGMP in various tissues, such as the lungs, heart, and kidneys
- Improved endothelial function and vascular permeability
- Reduced inflammation and oxidative stress
- Decreased pulmonary artery pressure and vascular resistance
- Improved cardiac output and left ventricular function
Advantages and Limitations for Lab Experiments
N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 has several advantages for lab experiments, including its high selectivity for sGC, its ability to increase cGMP levels in various tissues, and its potential for the treatment of various cardiovascular diseases. However, there are also some limitations, such as its relatively short half-life and the need for careful dosing and monitoring.
Future Directions
There are several future directions for the research and development of N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691, including:
- Further preclinical and clinical studies to investigate its safety and efficacy in various cardiovascular diseases
- Development of more potent and selective sGC inhibitors based on the structure of N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691
- Investigation of the potential use of N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 in other diseases, such as sickle cell disease and diabetic nephropathy
- Development of new formulations and delivery methods to improve its pharmacokinetic properties and bioavailability
In conclusion, N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 is a novel selective inhibitor of sGC that has shown promising results for the treatment of various cardiovascular diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 may lead to new treatments for cardiovascular and other diseases.
Synthesis Methods
The synthesis of N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 involves several steps, including the preparation of the key intermediate, 2-amino-3-(2-fluorobenzoyl)propionic acid, and the subsequent coupling with 2-pyridinecarboxylic acid to form the target compound. The synthesis method has been described in detail in several publications, including the original patent application by Bayer AG.
properties
IUPAC Name |
N-[3-[(2-fluorobenzoyl)amino]propyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-13-7-2-1-6-12(13)15(21)19-10-5-11-20-16(22)14-8-3-4-9-18-14/h1-4,6-9H,5,10-11H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNVUIITMICCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCNC(=O)C2=CC=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.